(3,4-Difluorophenyl)(phenyl)methanol
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Overview
Description
(3,4-Difluorophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10F2O It is a fluorinated aromatic alcohol, characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(phenyl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
- Dissolve 3,4-difluorobenzaldehyde in anhydrous ether.
- Add phenylmagnesium bromide dropwise to the solution under an inert atmosphere.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,4-difluorophenyl)(phenyl)ketone or (3,4-difluorophenyl)(phenyl)aldehyde.
Reduction: Formation of (3,4-difluorophenyl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Difluorophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)methanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
(4-Fluorophenyl)(phenyl)methanol: Contains only one fluorine atom, which may affect its biological activity and chemical behavior.
(3,4-Difluorophenyl)(phenyl)ketone:
Uniqueness
(3,4-Difluorophenyl)(phenyl)methanol is unique due to the presence of both fluorine atoms and the phenyl group, which confer distinct chemical and biological properties
Biological Activity
(3,4-Difluorophenyl)(phenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenolic compounds, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound consists of a difluorinated phenyl group attached to a phenolic hydroxyl group. This unique structure imparts distinct chemical properties that influence its biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms through which it exerts its effects are still under investigation, but preliminary studies suggest modulation of key biological pathways involved in cell signaling and metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of pathogenic microorganisms, including bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) in the low µg/mL range against Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Antiproliferative Effects
In vitro studies have demonstrated the compound's potential as an antiproliferative agent against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
A549 | 20 |
MCF-7 | 25 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the compound was tested on human cervical cancer cells (HeLa). The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase-3, a key enzyme in the apoptotic pathway. This suggests that the compound may trigger programmed cell death in cancer cells.
Properties
IUPAC Name |
(3,4-difluorophenyl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMBBGRVWVVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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